3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 5-pentan-2-yl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 3-amino-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 5-pentan-2-yl-1,3,4-thiadiazole-2-amine.
Scientific Research Applications
3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: Thiadiazole derivatives are explored for their electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. One known target is the bacterial lipoprotein signal peptidase (Lsp), an enzyme crucial for bacterial growth and survival. By inhibiting Lsp, the compound disrupts the processing of lipoproteins, leading to bacterial cell death . The nitro group and thiadiazole ring play essential roles in binding to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopentyloxy)-5-methoxy-2-nitro-N-(5-pentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide: Another thiadiazole derivative with similar structural features and biological activity.
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: A compound with a trifluoromethyl group instead of a nitro group, exhibiting different electronic properties and biological activities.
Uniqueness
3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial agent, while the pentan-2-yl substituent provides additional hydrophobic interactions with target proteins .
Properties
IUPAC Name |
3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-5-9(2)13-16-17-14(22-13)15-12(19)10-6-4-7-11(8-10)18(20)21/h4,6-9H,3,5H2,1-2H3,(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJSJCVKBLPUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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